Cas no 758683-21-5 (Bay 65-1942 (R form))
Bay 65-1942 (R form) structure
Product Name:Bay 65-1942 (R form)
CAS-nummer:758683-21-5
MF:C22H25N3O4
MW:395.451605558395
CID:1776370
PubChem ID:136091530
Update Time:2025-05-27
Bay 65-1942 (R form) Chemische en fysische eigenschappen
Naam en identificatie
-
- (7Z)-7-[2-(cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-5-[(3R)-piperidin-3-yl]-4,8-dihydro-1H-pyrido[2,3-d][1,3]oxazin-2-one
- Bay 65-1942
- Bay 65 1942
- Bay 65-1942 (R form)
- DTXSID70732725
- Bay 65-1942(R form)
- (7Z)-7-[2-(Cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-5-[(3R)-piperidin-3-yl]-1,4,7,8-tetrahydro-2H-pyrido[2,3-d][1,3]oxazin-2-one
- 758683-21-5
- CS-0872
- (R)-7-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)-5-(piperidin-3-yl)-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one
- SCHEMBL4559173
- HY-50949A
- AKOS027301508
- 7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-5-[(3R)-piperidin-3-yl]-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one
-
- MDL: MFCD22666587
- Inchi: 1S/C22H25N3O4/c26-18-4-1-5-19(28-11-13-6-7-13)20(18)17-9-15(14-3-2-8-23-10-14)16-12-29-22(27)25-21(16)24-17/h1,4-5,9,13-14,23,26H,2-3,6-8,10-12H2,(H,24,25,27)/t14-/m0/s1
- InChI-sleutel: IGJVFGZEWDGDOO-AWEZNQCLSA-N
- LACHT: O(C1=CC=CC(=C1C1=CC(=C2COC(NC2=N1)=O)[C@@H]1CNCCC1)O)CC1CC1
Berekende eigenschappen
- Exacte massa: 395.18450629g/mol
- Monoisotopische massa: 395.18450629g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 29
- Aantal draaibare bindingen: 5
- Complexiteit: 586
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.5
- Topologisch pooloppervlak: 92.7Ų
Bay 65-1942 (R form) Beveiligingsinformatie
- Opslagvoorwaarde:Please store the product under the recommended conditions in the Certificate of Analysis.
Bay 65-1942 (R form) Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| DC Chemicals | DC24133-10 mg |
Bay 65-1942 R form |
758683-21-5 | >98% | 10mg |
$592.0 | 2022-02-28 | |
| MedChemExpress | HY-50949A-1mg |
Bay 65-1942 (R form) |
758683-21-5 | 1mg |
¥1250 | 2022-05-18 | ||
| Chemenu | CM181198-10mg |
(R)-7-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)-5-(piperidin-3-yl)-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one |
758683-21-5 | 98% | 10mg |
$451 | 2023-02-16 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B877507-5mg |
Bay 65-1942 R form |
758683-21-5 | 98% | 5mg |
¥3,911.40 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B877507-10mg |
Bay 65-1942 R form |
758683-21-5 | 98% | 10mg |
¥7,060.50 | 2022-09-02 | |
| Chemenu | CM181198-10mg |
(R)-7-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)-5-(piperidin-3-yl)-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one |
758683-21-5 | 98% | 10mg |
$451 | 2021-08-05 | |
| ChemScence | CS-0872-1mg |
Bay 65-1942 R form |
758683-21-5 | 1mg |
$125.0 | 2022-04-26 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55192-5mg |
Bay 65-1942 R form |
758683-21-5 | 98% | 5mg |
¥3428.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55192-10mg |
Bay 65-1942 R form |
758683-21-5 | 98% | 10mg |
¥6187.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55192-50mg |
Bay 65-1942 R form |
758683-21-5 | 98% | 50mg |
¥0.00 | 2023-09-07 |
Bay 65-1942 (R form) Gerelateerde literatuur
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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